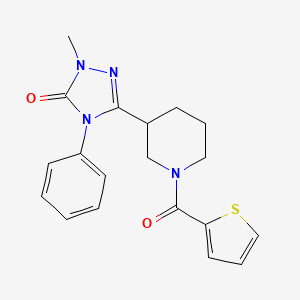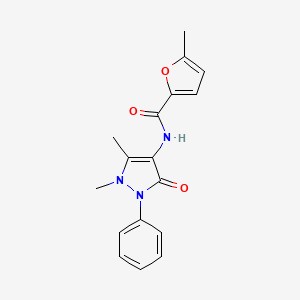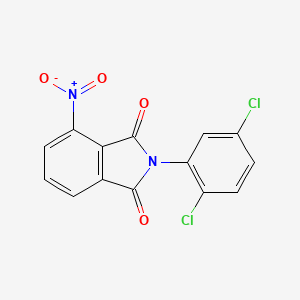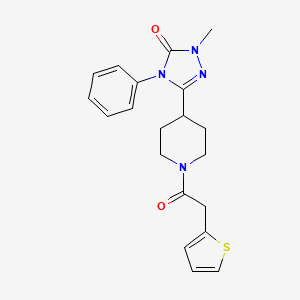
1-methyl-4-phenyl-3-(1-(thiophene-2-carbonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a triazolone ring, a thiophene moiety, and a piperidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiophene-2-carbonyl chloride, which is then reacted with piperidine to form the thiophene-2-carbonyl piperidine intermediate. This intermediate is further reacted with 1-methyl-4-phenyl-1,2,4-triazolone under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiophene-2-carbonyl moiety can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Research: It is studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
Mécanisme D'action
The mechanism of action of 1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-METHYL-4-PHENYL-1,2,3,6-TETRAHYDROPYRIDINE (MPTP): Known for its neurotoxic effects and use in Parkinson’s disease research.
THIOPHENE DERIVATIVES: Widely studied for their electronic properties and applications in organic electronics.
Uniqueness
1-METHYL-4-PHENYL-3-[1-(THIOPHENE-2-CARBONYL)PIPERIDIN-3-YL]-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is unique due to its combination of a triazolone ring, a thiophene moiety, and a piperidine ring, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H20N4O2S |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-5-[1-(thiophene-2-carbonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C19H20N4O2S/c1-21-19(25)23(15-8-3-2-4-9-15)17(20-21)14-7-5-11-22(13-14)18(24)16-10-6-12-26-16/h2-4,6,8-10,12,14H,5,7,11,13H2,1H3 |
Clé InChI |
FMXBZIXCYHBYRJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)N(C(=N1)C2CCCN(C2)C(=O)C3=CC=CS3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-oxybis{2-[2-(2-chlorophenoxy)ethyl]-1H-isoindole-1,3(2H)-dione}](/img/structure/B11114223.png)


![4-methyl-N-{2-[(2-oxopyrrolidin-1-yl)methyl]benzyl}benzenesulfonamide](/img/structure/B11114245.png)
![1-[(2,5-Difluorophenyl)sulfonyl]-4-isobutylpiperazine](/img/structure/B11114251.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B11114252.png)

![N-(4-Chlorophenyl)-N-({N'-[(E)-(4-ethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B11114264.png)
![Methyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate](/img/structure/B11114266.png)
![N-hexyl-N~2~-[(4-methylphenyl)sulfonyl]alaninamide](/img/structure/B11114272.png)
![N'-[(E)-(3,4-Dimethoxyphenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11114273.png)
![N-(4-bromobenzyl)-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B11114285.png)
![2-ethoxy-6-iodo-4-{(Z)-[2-(2-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B11114288.png)

